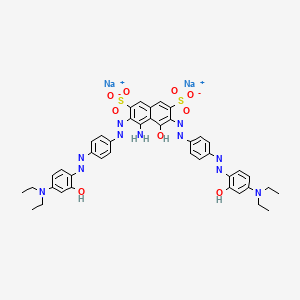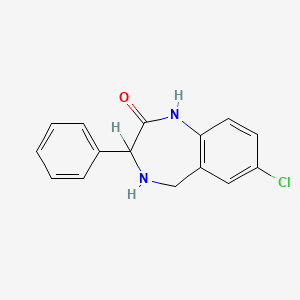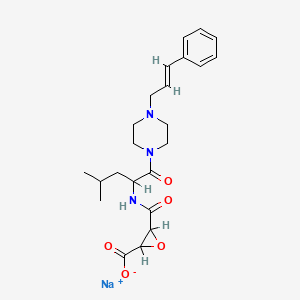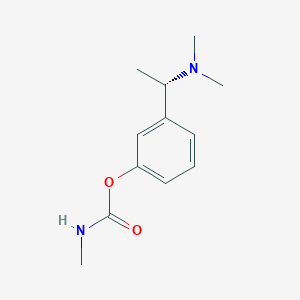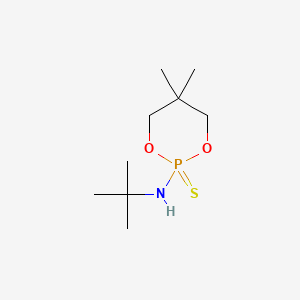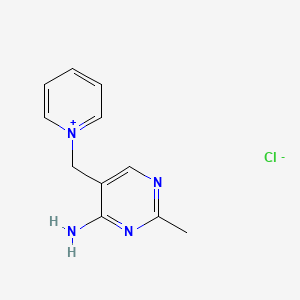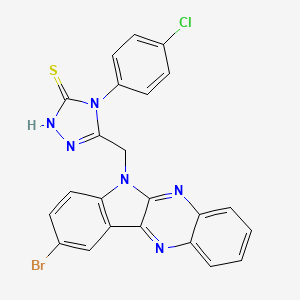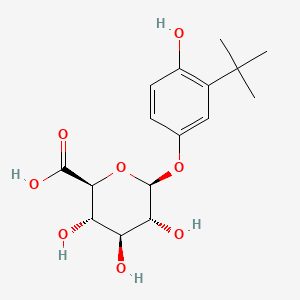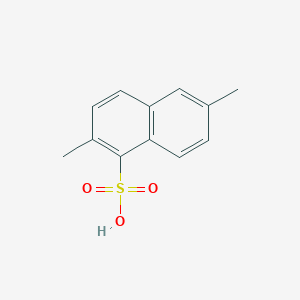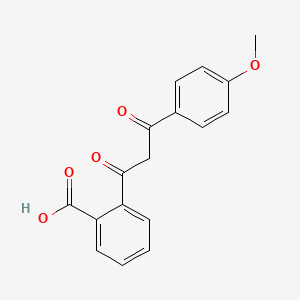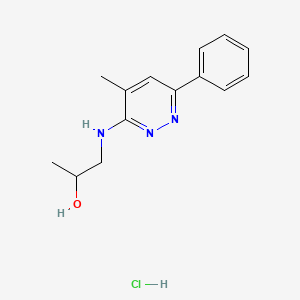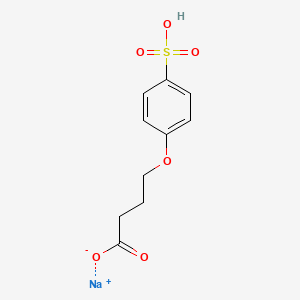
Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Sulfophenoxy)butyric acid monosodium salt is a chemical compound with the molecular formula C10H12O6S.Na and a molecular weight of 283.26 g/mol . It is known for its unique structure, which includes a sulfophenoxy group attached to a butyric acid backbone. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-(4-Sulfophenoxy)butyric acid monosodium salt typically involves the reaction of 4-hydroxybenzenesulfonic acid with butyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
4-(4-Sulfophenoxy)butyric acid monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Sulfophenoxy)butyric acid monosodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Sulfophenoxy)butyric acid monosodium salt involves its interaction with specific molecular targets and pathways. The sulfophenoxy group can interact with various enzymes and proteins, leading to changes in their activity and function. The butyric acid backbone can also participate in various biochemical pathways, contributing to the overall effects of the compound .
Comparison with Similar Compounds
4-(4-Sulfophenoxy)butyric acid monosodium salt can be compared with other similar compounds, such as:
4-(4-Sulfophenoxy)butanoic acid: This compound has a similar structure but lacks the sodium salt component.
4-Hydroxybenzenesulfonic acid: This compound is a precursor in the synthesis of 4-(4-Sulfophenoxy)butyric acid monosodium salt and has different chemical properties.
Butyric acid: This compound forms the backbone of 4-(4-Sulfophenoxy)butyric acid monosodium salt and has its own distinct properties.
The uniqueness of 4-(4-Sulfophenoxy)butyric acid monosodium salt lies in its combination of the sulfophenoxy group and the butyric acid backbone, which imparts specific chemical and biological properties that are not found in the individual components.
Properties
CAS No. |
63133-93-7 |
|---|---|
Molecular Formula |
C10H11NaO6S |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
sodium;4-(4-sulfophenoxy)butanoate |
InChI |
InChI=1S/C10H12O6S.Na/c11-10(12)2-1-7-16-8-3-5-9(6-4-8)17(13,14)15;/h3-6H,1-2,7H2,(H,11,12)(H,13,14,15);/q;+1/p-1 |
InChI Key |
SFMFRTYOLMIGAC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



